

(-)-Fucose-13C-3 chemical properties and structure

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Compound of Interest

Compound Name: (-)-Fucose-13C-3

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An In-depth Technical Guide to **(-)-Fucose-13C-3**: Chemical Properties and Structure

Introduction

(-)-Fucose, also known as L-Fucose, is a deoxyhexose monosaccharide that plays a critical role in various biological processes.[1][2] It is a fundamental component of many N- and O-linked glycans and glycolipids in organisms ranging from bacteria to mammals.[1][3]

Structurally, it is distinguished from other common mammalian sugars by its L-configuration and the absence of a hydroxyl group at the C-6 position, making it equivalent to 6-deoxy-L-galactose.[2] In biological systems, fucosylated glycans are involved in cell-cell recognition, selectin-mediated leukocyte adhesion, host-microbe interactions, and the determination of ABO blood group antigens.[1][4]

The isotopically labeled variant, **(-)-Fucose-13C-3**, is a stable isotope-labeled version of L-Fucose where the carbon atom at the third position (C-3) is replaced with the heavy isotope ¹³C. This specific labeling makes it an invaluable tool for researchers in metabolism, drug development, and glycobiology. The ¹³C label allows for the tracing of fucose through metabolic pathways and its incorporation into complex glycoconjugates using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **(-)-Fucose-13C-3**.

Chemical Properties and Structure

The introduction of a single ^{13}C isotope at the C-3 position does not significantly alter the bulk chemical and physical properties of the molecule compared to its unlabeled counterpart, L-Fucose. However, it results in a mass shift of +1, which is readily detectable by mass spectrometry.

Structure:

- Systematic Name: (2S,3R,4R,5S)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetraol, with a ^{13}C isotope at the C-3 position.
- Common Name: 6-Deoxy-L-galactose-3- ^{13}C
- Key Structural Features: L-Fucose is a deoxy sugar, meaning it lacks a hydroxyl group at the C-6 position, which is instead a methyl group.^[2] It exists in equilibrium between its open-chain aldehyde form and its more stable cyclic pyranose forms (α and β anomers). The ^{13}C label is specifically located at the C-3 position of the pyranose ring.

Quantitative Data

The following tables summarize the key quantitative data for L-Fucose, which serves as a reference for **(-)-Fucose- ^{13}C -3**.

Table 1: Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	$^{13}\text{CC}_5\text{H}_{12}\text{O}_5$	^[5] ^[6]
Molecular Weight	165.15 g/mol	^[5] ^[6]
Exact Mass	165.071828 Da	Calculated
Appearance	White crystalline powder	^[1]
Melting Point	150-153 °C	^[1]
Solubility	Soluble in water	^[1]

| Stability | Stable. Incompatible with strong oxidizing agents. ^[1] |

Table 2: ^1H and ^{13}C NMR Chemical Shifts for L-(-)-Fucose in D_2O

Note: This data is for the unlabeled compound and is provided as a reference. For **(-)-Fucose-13C-3**, the signal for C3 would show a large one-bond ^{13}C - ^1H coupling if observed in a ^1H spectrum, and the C3 resonance in the ^{13}C spectrum would be significantly enhanced.

Atom	α -anomer δ (ppm)	β -anomer δ (ppm)	Reference
^1H NMR			
H1	5.21	4.56	[7]
H2	3.82	3.65	[8]
H3	3.90	3.75	[8]
H4	3.80	3.78	[8]
H5	4.10	3.55	[8]
H6 (CH_3)	1.25	1.25	[8]
^{13}C NMR			
C1	93.1	97.1	[7]
C2	68.9	72.5	[8]
C3	70.2	73.8	[8]
C4	72.8	73.0	[8]
C5	67.2	71.5	[8]
C6 (CH_3)	16.5	16.5	[8]

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization and utilization of isotopically labeled compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for confirming the position of the ^{13}C label and for studying the structure and dynamics of molecules containing **(-)-Fucose-13C-3**.

Methodology:

- **Sample Preparation:** Dissolve ~5 mg of **(-)-Fucose-13C-3** in 0.6 mL of deuterium oxide (D_2O , 99.9%).^[7] Allow the solution to stand for several hours to reach anomeric equilibrium.^[7]
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a triple-resonance probe.^{[7][8]}
- **1D ^{13}C NMR Acquisition:** Acquire a proton-decoupled 1D ^{13}C spectrum. A long recycle delay (e.g., 5 seconds) can be used for accurate quantification.^[9] The signal corresponding to C-3 will be significantly enhanced due to the 99% ^{13}C enrichment.
- **2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:** Acquire a 2D [^1H , ^{13}C]-HSQC spectrum to correlate the proton signals with their directly attached carbon atoms.^[8] This experiment will definitively confirm the location of the ^{13}C label by showing a strong correlation between the C-3 and H-3 signals.
- **Data Processing:** Process the acquired data using appropriate software (e.g., TopSpin®). Reference ^1H chemical shifts to an internal standard like DSS or to the residual HDO signal, and ^{13}C chemical shifts to an external standard like dioxane.^[10]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and isotopic enrichment of **(-)-Fucose-13C-3**.

Methodology (MALDI-TOF MS):

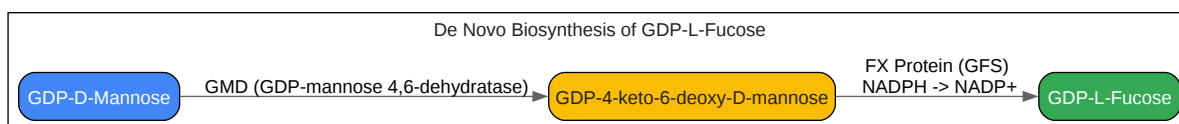
- **Sample Preparation:** Dissolve the permethylated sample in methanol.^[11]
- **Matrix Preparation:** Prepare a matrix solution, for example, 10 mg/mL of 3,4-diaminobenzophenone in 75% aqueous acetonitrile.^[11]
- **Spotting:** Mix 1 μL of the sample solution with 1 μL of the matrix solution on a target plate and allow it to dry under vacuum.^[11]

- **Data Acquisition:** Acquire mass spectra using a MALDI-TOF/TOF mass spectrometer. The mass spectrum will show a peak corresponding to the $[M+Na]^+$ or $[M+H]^+$ adduct of **(-)-Fucose-13C-3**, confirming its molecular weight of 165.15 Da.
- **Tandem MS (MS/MS):** Perform MS/MS analysis to study the fragmentation patterns. The fragmentation can provide further structural confirmation, although care must be taken as fucose migration can sometimes occur during mass spectrometric analysis, leading to chimeric fragments.[12]

Signaling Pathways and Experimental Workflows

Biosynthesis of GDP-L-Fucose

In mammals, the activated form of fucose used by enzymes is GDP-L-fucose. It is synthesized via two main pathways: the de novo pathway, which converts GDP-D-mannose, and the salvage pathway, which utilizes free L-fucose.[3][4] The de novo pathway is the primary source in most cells.[13]

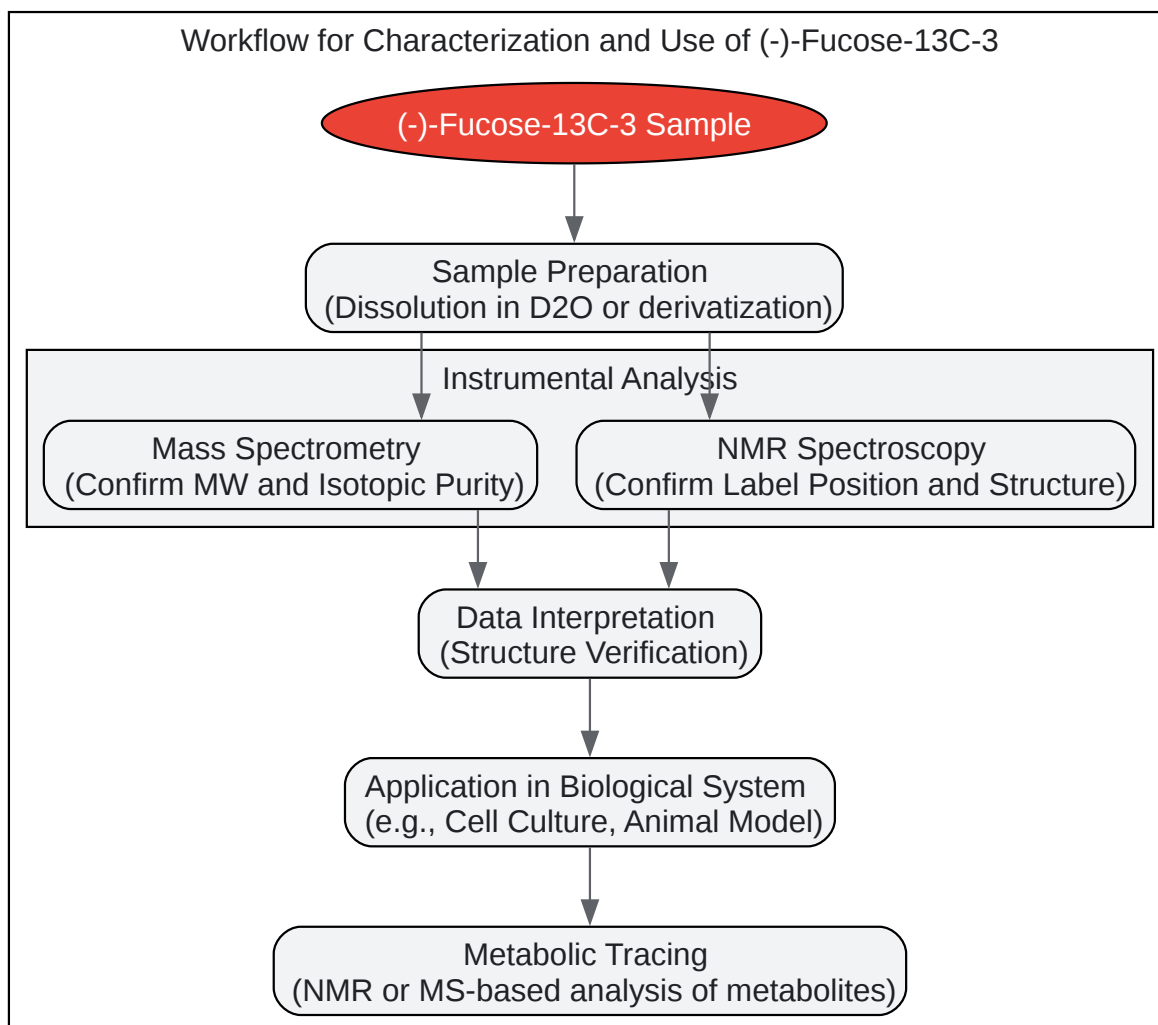


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Caption: The de novo synthesis pathway of GDP-L-Fucose from GDP-D-Mannose in mammalian cells.

Workflow for Structural Characterization

The following diagram illustrates a typical workflow for the characterization and use of **(-)-Fucose-13C-3** in a research setting.



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Caption: General experimental workflow for the structural verification and application of **(-)-Fucose-13C-3**.

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